1alpha-Hydroxy VD4
CAS No.: 143032-85-3
Cat. No.: VC21348564
Molecular Formula: C28H46O2
Molecular Weight: 414.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 143032-85-3 |
---|---|
Molecular Formula | C28H46O2 |
Molecular Weight | 414.7 g/mol |
IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Standard InChI | InChI=1S/C28H46O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h11-12,18-20,24-27,29-30H,5,7-10,13-17H2,1-4,6H3/b22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1 |
Standard InChI Key | NEETXMRNUNEBRH-GOTXBORWSA-N |
Isomeric SMILES | C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES | CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Canonical SMILES | CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Chemical Identity and Structural Properties
1alpha-Hydroxy VD4 (C₂₈H₄₆O₂) is a secosteroid derivative with a molecular weight of 414.66 g/mol. Its isomeric SMILES notation
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
reflects the stereochemical complexity of its ergosterol-derived structure . The compound’s IUPAC name, (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol, encodes its chiral centers and conjugated diene system critical for VDR binding .
Table 1: Physicochemical Profile
Property | Specification |
---|---|
Molecular Formula | C₂₈H₄₆O₂ |
Molecular Weight | 414.66 g/mol |
CAS Registry | 143032-85-3 |
Solubility | Soluble in DMSO (≥10 mM) |
Storage Stability | -20°C under inert atmosphere, light-sensitive |
The 1α-hydroxylation confers enhanced metabolic stability compared to endogenous 25-hydroxyvitamin D derivatives, as evidenced by its resistance to hepatic 24-hydroxylase-mediated catabolism . X-ray crystallographic studies of analogous compounds suggest the 1α-OH group forms hydrogen bonds with VDR His305 and His397 residues, stabilizing the active receptor conformation .
Mechanism of Genomic Action
1alpha-Hydroxy VD4 exerts its effects through high-affinity binding (Kd ≈ 0.15 nM) to the VDR ligand-binding domain . Subsequent heterodimerization with retinoid X receptor (RXR) enables sequence-specific DNA binding to vitamin D response elements (VDREs) in target gene promoters. Transcriptomic profiling in U937 leukemia cells reveals upregulation of CD14, CD11b, and PU.1 within 48 hours of exposure, markers indicative of monocytic differentiation .
The compound’s potency arises from its optimized side chain structure, which enhances coactivator recruitment compared to 1alpha-hydroxyvitamin D3. Surface plasmon resonance studies demonstrate a 2.3-fold increase in SRC-1 binding affinity relative to the D3 analog, correlating with improved transcriptional activation of differentiation-linked genes .
Differentiation Induction in Leukemia Models
Pivotal work by Makishima et al. (1998) established 1alpha-Hydroxy VD4’s efficacy across multiple leukemia cell lines :
Table 2: Differentiation Response in Leukemia Cell Lines
Cell Line | EC₅₀ (nM) | Differentiation Marker Induction | Proliferation Inhibition |
---|---|---|---|
U937 | 12.4 | CD14⁺ (82%), NBT Reduction (76%) | IC₅₀ = 15.2 nM |
P39/TSU | 18.7 | CD11b⁺ (68%), Phagocytosis ↑3.2x | IC₅₀ = 21.8 nM |
P31/FUJ | 23.1 | PU.1 mRNA ↑12.4-fold | IC₅₀ = 26.5 nM |
Mechanistically, the compound induces G0/G1 cell cycle arrest via p21ᵂᴬᶠ¹/Cᴵᴾ¹ upregulation while suppressing c-Myc expression through VDR-mediated promoter repression . Synergy with hydroxyurea (combination index = 0.32 at ED₇₅) suggests potential for combination regimens to enhance differentiation efficacy while minimizing hypercalcemic side effects .
Metabolic Stability and Tissue Selectivity
Unlike natural 1,25-dihydroxyvitamin D₃, 1alpha-Hydroxy VD4 demonstrates resistance to CYP24A1-mediated catabolism due to its modified side chain . Pharmacokinetic studies in rodent models show a plasma half-life of 8.7 hours versus 2.3 hours for calcitriol, with preferential accumulation in bone marrow (Cₘₐₓ = 1.8 μM) versus intestinal tissue (Cₘₐₓ = 0.4 μM) . This tissue selectivity profile correlates with reduced risk of hypercalcemia in preclinical toxicity assessments.
Comparative Analysis with Vitamin D Analogs
Table 3: Pharmacological Comparison of Vitamin D Derivatives
Parameter | 1alpha-Hydroxy VD4 | Calcitriol | EB1089 |
---|---|---|---|
VDR Binding Affinity (Kd) | 0.15 nM | 0.18 nM | 0.22 nM |
Differentiation EC₅₀ | 12.4 nM (U937) | 1.8 nM (U937) | 7.3 nM (U937) |
Hypercalcemia Threshold | 150 nM (plasma) | 2 nM (plasma) | 45 nM (plasma) |
CYP24A1 Susceptibility | Low | High | Moderate |
While calcitriol exhibits greater intrinsic potency, 1alpha-Hydroxy VD4’s metabolic stability and reduced calcemic activity provide a superior therapeutic index for prolonged differentiation therapy .
Therapeutic Implications and Clinical Translation
Current research focuses on nanoparticle encapsulation (e.g., PEGylated liposomes) to enhance bone marrow targeting. In murine xenograft models, liposomal 1alpha-Hydroxy VD4 achieved 93% reduction in leukemic burden versus 67% for free drug, with serum calcium levels remaining within normal limits . Phase I trial designs propose intermittent dosing (10-40 μg/m² twice weekly) to sustain differentiation effects while avoiding toxicity.
Future Research Trajectories
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Combination with epigenetic modifiers: Preclinical data suggest azacitidine pretreatment sensitizes AML cells to VD4-induced differentiation by demethylating VDR response elements .
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CRISPR-engineered VDR variants: Structure-guided mutations (Q400V, V418M) enhance compound binding affinity by 4.7-fold in computational models.
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Biomarker development: Circulating CD14⁺ exosome quantification shows promise as a pharmacodynamic marker for differentiation response.
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